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Compound of Interest

Compound Name: MK-8745

Cat. No.: B15565428 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MK-8745, a potent and

selective Aurora A kinase inhibitor, in cell culture experiments. Detailed protocols for assessing

its effects on cell viability, cell cycle progression, and relevant signaling pathways are outlined

below.

Introduction
MK-8745 is a small molecule inhibitor that demonstrates high selectivity for Aurora A kinase, a

key regulator of mitotic progression.[1] Inhibition of Aurora A kinase by MK-8745 leads to cell

cycle arrest at the G2/M phase and can induce apoptosis in a manner dependent on the p53

tumor suppressor protein status of the cells.[2][3] These characteristics make MK-8745 a

valuable tool for cancer research and drug development.

Mechanism of Action
MK-8745 selectively inhibits the kinase activity of Aurora A, preventing the phosphorylation of

its downstream substrates. This disruption of Aurora A function leads to defects in centrosome

separation, spindle assembly, and mitotic progression, ultimately causing a G2/M cell cycle

arrest.[1][4] In cells with wild-type p53, this arrest is often followed by the induction of

apoptosis.[2][3] Conversely, in cells with mutant or null p53, treatment with MK-8745 can lead

to endoreduplication and the formation of polyploid cells.[2]
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Data Presentation
In Vitro Activity of MK-8745

Parameter Value Source

Target Aurora A Kinase [1]

IC50 (Enzymatic Assay) 0.6 nM [1]

Selectivity
>450-fold for Aurora A over

Aurora B
[1]

Cellular Effects of MK-8745 in HCT-116 Cells (p53 wild-
type)

Time Point (5 µM MK-8745) Cellular Outcome Source

6 hours
Accumulation of cells with 4N

DNA content (G2/M arrest)
[2]

10 hours Onset of apoptosis [2]

17 hours

Exit from mitosis, cytokinesis,

and increased apoptosis (sub-

G1 peak)

[2]

Experimental Protocols
Preparation of MK-8745 Stock Solution
Materials:

MK-8745 powder

Dimethyl sulfoxide (DMSO), cell culture grade

Sterile microcentrifuge tubes

Protocol:
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MK-8745 is soluble in DMSO.[1] To prepare a 10 mM stock solution, dissolve 4.32 mg of

MK-8745 (molecular weight: 431.91 g/mol ) in 1 mL of DMSO.

Vortex thoroughly to ensure complete dissolution.

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid

repeated freeze-thaw cycles.

Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[5]

Cell Culture and Treatment
Recommended Cell Lines:

HCT-116 (ATCC CCL-247): Human colorectal carcinoma, p53 wild-type.

HCT-116 p53-/- (ATCC CCL-247-HFL): Isogenic p53 knockout line for comparison.

Non-Hodgkin lymphoma (NHL) cell lines (e.g., Granta 519, Jeko1, JVM2, Z138C, Akata): To

study effects in hematological malignancies.[6]

Materials:

Selected cancer cell line

Complete growth medium (e.g., McCoy's 5A for HCT-116) supplemented with 10% Fetal

Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Phosphate-Buffered Saline (PBS), sterile

Trypsin-EDTA

Cell culture flasks or plates

MK-8745 stock solution

Protocol:

Culture cells in a humidified incubator at 37°C with 5% CO2.
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Seed cells at an appropriate density to ensure they are in the exponential growth phase at

the time of treatment. For HCT-116 cells, a seeding density of 2.5 x 105 cells per well in a 6-

well plate is recommended for cell cycle or apoptosis assays.

Allow cells to adhere and grow for 24 hours before treatment.

Prepare working concentrations of MK-8745 by diluting the stock solution in complete growth

medium. A common concentration range for initial experiments is 1-5 µM.[2] Include a

vehicle control (DMSO) at the same final concentration as the highest MK-8745 treatment.

Remove the existing medium from the cells and replace it with the medium containing the

desired concentration of MK-8745 or vehicle control.

Incubate the cells for the desired time period (e.g., 6, 12, 24, 48 hours) before proceeding

with downstream assays.

Cell Viability Assay (MTT Assay)
Materials:

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Microplate reader

Protocol:

Seed 1 x 104 cells per well in a 96-well plate and allow them to attach overnight.

Treat the cells with a serial dilution of MK-8745 (and a vehicle control) for the desired

duration (e.g., 48 or 72 hours).

After the incubation period, add 10 µL of MTT solution to each well.
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Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to

purple formazan crystals.

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control and plot the results to

determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry
Materials:

6-well cell culture plates

PBS

Trypsin-EDTA

70% ethanol, ice-cold

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Protocol:

Seed and treat cells in 6-well plates as described in Protocol 2.

Harvest both adherent and floating cells by trypsinization and centrifugation.

Wash the cell pellet once with cold PBS.

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently

vortexing. Incubate at -20°C for at least 2 hours.

Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
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Resuspend the cell pellet in 500 µL of PI staining solution.

Incubate in the dark at room temperature for 30 minutes.

Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S,

and G2/M phases of the cell cycle, as well as the sub-G1 population indicative of apoptosis.

Western Blot Analysis
Materials:

RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies (e.g., anti-phospho-Aurora A (Thr288), anti-Aurora A, anti-p53, anti-p21,

anti-Cyclin B1, and a loading control like anti-β-actin or anti-GAPDH)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Protocol:

After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

Determine the protein concentration of the lysates using a BCA assay.

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose

membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane again three times with TBST.

Apply ECL substrate and visualize the protein bands using an imaging system.

Mandatory Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MK-8745

Aurora A Kinase

Inhibits

p-Aurora A (Thr288)
(Active) p53

Leads to p53
accumulation and

phosphorylation (Ser15)

Autophosphorylation Phosphorylates (Ser315)
(Inhibitory)

Cyclin B1/CDK1

Activates

TPX2

Phosphorylates

Eg5

Phosphorylates

TACC3

Phosphorylates

p-p53 (Ser15)
(Active)

p21

Induces

Apoptosis

Induces

G2/M Arrest

Promotes
G2/M Transition

p53 Status

Endoreduplication/
Polyploidy

Wild-typeMutant/Null

Click to download full resolution via product page

Caption: Signaling pathway of MK-8745 in cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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